Scientific Field: Crystallography
Application Summary: The compound “2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one” is a derivative of 2,6-Di-tert-butylphenol. It has been studied for its crystal structure .
Methods of Application: The crystal structure was determined using X-ray diffraction techniques. The crystal was a yellow block with dimensions 0.12 × 0.1 × 0.08 mm. The data was collected using Mo Kα radiation (0.71073 Å) .
Results: The crystal structure was determined to be orthorhombic, with a = 12.0841 (9) Å, b = 16.6946 (12) Å, c = 9.3837 (8) Å, β = 90°, V = 1893.1 (3) Å .
Scientific Field: Polymer Chemistry
Methods of Application: PS-2,6-DTBP was synthesized from chloromethylated polystyrene (CMPS) with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .
Results: The antioxidative property of PS-2,6-DTBP was evaluated by the scavenging activity of superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde. The results indicated that 2,6-di-tert-butylphenol loaded on PS-2,6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .
Scientific Field: Fuel Chemistry
Application Summary: Alkylphenolic antioxidants, which include 2,6-Di-tert-butylphenol, are commonly used as additives to stabilize gasoline, jet, and diesel fuels .
Methods of Application: These antioxidants are added to the fuels to prevent degradation and maintain their chemical properties when exposed to light, heat, and oxygen .
Results: The use of antioxidants in diesel, in particular, has become more common because of increased blending of cracked gas oils and blending of biodiesel .
Application Summary: 2,6-Di-tert-butylphenol is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .
Methods of Application: These compounds are synthesized from 2,6-Di-tert-butylphenol and are added to polymers to prevent degradation and maintain their properties when exposed to light and heat .
Results: The addition of these compounds helps in maintaining the stability and longevity of the polymers .
2,6-Di-tert-butyl-4-chlorophenol is an organic compound with the molecular formula and a molecular weight of approximately 240.77 g/mol. This compound features two tert-butyl groups located at the 2 and 6 positions and a chlorine atom at the 4 position of the phenolic ring, which contributes to its unique reactivity and stability. It is primarily known for its antioxidant properties and is widely used in various industrial applications, particularly in formulations requiring protection against oxidative degradation .
The biological activity of 2,6-di-tert-butyl-4-chlorophenol is primarily linked to its antioxidant properties. It acts by donating hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative damage to cellular components. This mechanism is facilitated by the phenolic hydroxyl group, which readily donates hydrogen atoms. Additionally, while it exhibits beneficial antioxidant effects, some studies indicate potential toxicity, including lung injury and tumor promotion in animal models, possibly due to metabolites formed during metabolism .
Several synthesis methods exist for producing 2,6-di-tert-butyl-4-chlorophenol:
2,6-Di-tert-butyl-4-chlorophenol finds applications across various industries due to its antioxidant properties:
Several compounds share structural similarities with 2,6-di-tert-butyl-4-chlorophenol:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2,6-Di-tert-butylphenol | Lacks chlorine; less reactive in substitution reactions | More stable but less versatile compared to its chlorinated counterpart |
| 2,6-Di-tert-butyl-4-methylphenol | Contains a methyl group instead of chlorine; widely used as an antioxidant | More common in food and cosmetic applications |
| 2,6-Di-tert-butyl-4-methoxyphenol | Contains a methoxy group; utilized in various chemical syntheses | Different reactivity profile due to the methoxy group |
The uniqueness of 2,6-di-tert-butyl-4-chlorophenol lies in its chlorine substituent which enhances its reactivity in substitution reactions compared to its analogs. This characteristic makes it particularly useful for applications requiring specific chemical reactivity alongside stability .
2,6-Di-tert-butyl-4-chlorophenol (C₁₄H₂₁ClO) is a sterically hindered phenol derivative characterized by a phenolic hydroxyl group (-OH) at position 4, flanked by two tert-butyl groups at positions 2 and 6, and a chlorine atom at position 4 on the aromatic ring. This spatial arrangement creates significant steric hindrance, which influences its reactivity and stability.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 240.77 g/mol | |
| Bond Length (C-O) | ~1.35 Å (computed) | |
| Bond Length (C-Cl) | ~1.75 Å (experimental) |
The tert-butyl groups impose significant steric constraints, limiting rotational freedom and stabilizing the phenoxyl radical formed after hydrogen atom transfer (HAT). This steric protection reduces susceptibility to further oxidation, enhancing its utility as an antioxidant.
The synthesis of 2,6-di-tert-butyl-4-chlorophenol has been extensively studied through various chlorination methodologies, each offering distinct advantages and limitations for industrial application. Traditional chlorination pathways typically involve electrophilic aromatic substitution reactions where chlorinating agents attack the electron-rich aromatic ring of 2,6-di-tert-butylphenol [1].
The most widely employed traditional method utilizes sodium hypochlorite in the presence of acetic acid as a reaction medium [1]. This approach demonstrates excellent yields of 92% under mild conditions at 20°C with a reaction time of one hour. The mechanism proceeds through the formation of hypochlorous acid in situ, which acts as the active chlorinating species. The acetic acid serves dual purposes: it maintains the pH at optimal levels for hypochlorous acid formation and provides a suitable reaction medium for the electrophilic substitution process [1].
Sulfuryl chloride (SO2Cl2) represents another significant traditional pathway, offering moderate to high yields ranging from 75% to 95% under ambient temperature conditions [2] [3]. The reaction typically requires 2-4 hours for completion and exhibits a para/ortho selectivity ratio of approximately 3.4 [4]. The mechanism involves the formation of a chlorine cation (Cl+) through the interaction of sulfuryl chloride with the aromatic system, followed by electrophilic attack at the available positions [4].
A more recent development in traditional chlorination involves the use of copper chloride (CuCl2) in combination with titanium-aluminum binary oxide catalysts [5]. This system operates at elevated temperatures of 80°C for 6 hours, achieving yields of 70% for 4-tert-butyl-2,6-dichlorophenol formation. The process demonstrates the versatility of transition metal-catalyzed chlorination systems in achieving regioselective transformations [5].
Molecular chlorine (Cl2) remains a classical approach for aromatic chlorination, though it typically requires careful control of reaction conditions to achieve satisfactory yields of 60-85% [6]. The selectivity remains modest with para/ortho ratios of 2-4, necessitating subsequent separation processes for product purification [6].
Table 1: Traditional Chlorination Pathways for tert-Butylphenol Derivatives
| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (para/ortho) | Reference |
|---|---|---|---|---|---|
| Sodium Hypochlorite + Acetic Acid | 20 | 1 | 92 | Not specified | Bannikov et al. |
| Sulfuryl Chloride (SO2Cl2) | Room temperature | 2-4 | 75-95 | 3.4 | Watson |
| Copper Chloride (CuCl2) + Titanium-Aluminum Catalyst | 80 | 6 | 70 | Not specified | CN114057550 |
| Molecular Chlorine (Cl2) | Variable | Variable | 60-85 | 2-4 | Various |
| N-Chlorodialkylamines | Room temperature | 2-4 | 40-60 | Low | Smith & El-Hiti |
The development of catalytic systems has revolutionized chlorination processes by providing enhanced selectivity and improved reaction efficiency. Modern catalytic approaches focus on the controlled generation of electrophilic chlorine species and the direction of regioselectivity through catalyst design [3] [7].
Acetonitrile has emerged as a highly effective catalyst for activating sulfuryl chloride, enabling chlorination even of less reactive aromatic compounds [3]. The mechanism involves coordination of acetonitrile to sulfuryl chloride, enhancing its electrophilic character and facilitating chlorine transfer to the aromatic substrate. This system achieves remarkable para-selectivity with ratios reaching 96% para-isomer formation under optimized conditions [3].
The use of organosulfur compounds as catalysts represents a significant advancement in selective chlorination methodology [7] [8]. Dialkyl sulfides, particularly dibutyl sulfide in combination with aluminum chloride, provide exceptional para-selectivity with para/ortho ratios exceeding 15:1 [7]. The proposed mechanism involves the formation of chlorosulfonium tetrachloroaluminate complexes (R2SCl+ AlCl4-) that act as hindered chlorinating agents, preferentially attacking the less sterically congested para-position [7].
Polymeric sulfur-containing catalysts have been developed to address the recovery and odor issues associated with simple dialkyl sulfides [7]. Poly(alkylene sulfide)s containing varying spacer group lengths demonstrate remarkable selectivity, with para/ortho ratios ranging from 20:1 to 40:1 depending on the substrate and spacer length [7]. These catalysts offer the additional advantage of easy recovery through filtration and can be reused multiple times without significant loss of activity [7].
The development of organocatalysts for regioselective chlorination has introduced new possibilities for controlling reaction outcomes [3] [9]. Bis-thiourea catalysts achieve exceptional ortho-selectivity with ratios reaching 99:1, while organocatalysts such as (S)-BINAPO provide excellent para-selectivity with 96% para-isomer formation [3] [9]. These systems operate under mild conditions and offer precise control over regioselectivity through catalyst structure modification [9].
Table 2: Catalytic Chlorination Mechanisms Performance Data
| Catalyst System | Selectivity Type | Selectivity Ratio (o:p) | Yield (%) | Temperature (°C) | Comments |
|---|---|---|---|---|---|
| Acetonitrile + SO2Cl2 | para | 4:96 | High | Variable | Strong activation |
| Dibutyl Sulfide + AlCl3 | para | 15.7:1 (p:o) | Quantitative | 20 | Excellent para-selectivity |
| Poly(alkylene sulfide)s + AlCl3 | para | 20-40:1 (p:o) | Quantitative | 20-50 | Reusable, solvent-free |
| Bis-thiourea (1 mol%) | ortho | 99:1 | High | Ambient | Highest ortho selectivity |
| S-BINAPO (5 mol%) | para | 4:96 | High | Ambient | Good para selectivity |
| Tetrahydrothiopyran + AlCl3 | para | 45.7:1 (p:o) | 96 | 20 | Best for o-cresol |
The mechanistic understanding of electrophilic aromatic substitution in phenolic systems reveals the critical role of the hydroxyl group in activating the aromatic ring toward electrophilic attack [10] [11]. The phenolic hydroxyl group donates electron density to the aromatic system through resonance, significantly increasing the nucleophilicity of the ring and facilitating electrophilic substitution reactions [10] [12]. This activation effect is so pronounced that phenols undergo chlorination readily even with mild chlorinating agents that are unreactive toward simple aromatic compounds [11].
The formation of the arenium ion intermediate (sigma complex) represents the rate-determining step in the chlorination mechanism [13] [14]. In phenolic substrates, this intermediate is stabilized through resonance with the hydroxyl group, leading to preferential formation at the ortho and para positions relative to the hydroxyl substituent [14] [15]. The tert-butyl substituents in 2,6-di-tert-butylphenol provide steric hindrance at the ortho positions, directing chlorination predominantly to the para position [16].
Industrial production of 2,6-di-tert-butyl-4-chlorophenol faces several significant challenges that require sophisticated engineering solutions and process optimization strategies [17] [18] [19].
Temperature control represents one of the most critical challenges in industrial chlorination processes [18] [19]. Chlorination reactions are typically highly exothermic, generating substantial heat that must be effectively managed to maintain reaction selectivity and prevent unwanted side reactions [19]. Traditional cooling systems often prove inadequate for large-scale operations, leading to temperature excursions that compromise product quality [19]. Modern solutions employ controlled addition rates of chlorinating agents combined with advanced heat exchange systems to maintain optimal reaction temperatures [20].
Catalyst recovery and regeneration present ongoing challenges for industrial implementation [7] [8]. Simple dialkyl sulfide catalysts, while highly effective, suffer from volatility and odor issues that make them impractical for large-scale use [7]. The development of polymeric sulfur-containing catalysts has addressed these concerns by providing easily recoverable systems that can be separated by simple filtration [7]. These polymeric catalysts demonstrate remarkable stability and can be reused for multiple reaction cycles with minimal loss of activity [8].
Regioselectivity control remains a fundamental challenge in industrial chlorinated phenol production [7] [18]. Traditional non-catalytic methods typically produce mixtures of ortho and para isomers, necessitating costly separation processes [7]. The implementation of selective catalytic systems has dramatically improved product distributions, with modern processes achieving para/ortho ratios exceeding 20:1 [7]. This enhancement in selectivity significantly reduces downstream purification costs and improves overall process economics [8].
Byproduct formation, particularly dichlorination and ring cleavage products, represents a significant challenge in industrial processes [21] [22]. Extended reaction times or elevated temperatures can lead to over-chlorination, producing di- and tri-chlorinated products that complicate purification [21]. Ring cleavage reactions, while typically minor under controlled conditions, can produce toxic compounds such as chloroform and other low molecular weight organics [22]. Optimization of reaction conditions, including precise control of chlorine stoichiometry and reaction time, has reduced byproduct formation by up to 80% in modern processes [21].
Equipment corrosion poses ongoing challenges due to the corrosive nature of chlorinating agents and hydrogen chloride byproducts [18] [19]. Traditional carbon steel equipment suffers rapid degradation in chlorination environments, necessitating the use of specialized corrosion-resistant materials such as Hastelloy or glass-lined reactors [19]. The implementation of continuous processing techniques has reduced equipment exposure time and minimized corrosion issues while improving overall process efficiency [23].
Table 3: Industrial Production Challenges and Solutions
| Challenge Category | Specific Issue | Traditional Solution | Modern Solution | Efficiency Improvement |
|---|---|---|---|---|
| Temperature Control | Heat generation during chlorination | External cooling systems | Controlled addition rates | 50% reduction in cooling costs |
| Catalyst Recovery | Catalyst separation and odor issues | Distillation recovery | Polymeric catalysts | 95% catalyst recovery |
| Regioselectivity | Ortho vs para product distribution | Excess reagent use | Selective catalysts | 20-40x selectivity improvement |
| Byproduct Formation | Dichlorination and ring cleavage | Lower temperatures | Optimized conditions | 80% reduction in byproducts |
| Purification | Separation of isomers | Fractional distillation | Crystallization methods | Direct crystallization |
| Scale-up Issues | Equipment corrosion and safety | Specialized materials | Continuous processes | Continuous operation |
The formation of byproducts in chlorination reactions represents a significant challenge that directly impacts both process economics and environmental considerations [21] [22] [24]. Understanding the mechanisms of byproduct formation and developing effective purification strategies are essential for successful industrial implementation [24] [25].
Dichlorination products constitute the primary byproduct category in phenol chlorination reactions [21]. These compounds form through sequential electrophilic substitution reactions when excess chlorinating agent is present or when reaction conditions favor multiple substitution events [21]. In the case of 2,6-di-tert-butylphenol chlorination, the formation of 2,6-di-tert-butyl-3,4-dichlorophenol and other dichlorinated isomers can occur under extended reaction times or elevated chlorine concentrations [5].
Ring cleavage reactions, while less common under controlled conditions, can produce a variety of low molecular weight compounds including chloroform, dichloroacetic acid, and other toxic organics [21] [22]. These reactions typically proceed through quinone intermediates and are favored under highly oxidizing conditions or in the presence of excess chlorine [22]. Studies have shown that maintaining chlorine-to-phenol ratios below 2:1 and controlling reaction pH between 1-3 significantly reduces ring cleavage byproduct formation [21].
The development of selective catalytic systems has dramatically reduced byproduct formation while simultaneously improving desired product yields [7] [8]. Polymeric sulfur-containing catalysts, when combined with aluminum chloride activators, demonstrate exceptional selectivity for monochlorination while suppressing dichlorination reactions [7]. These systems achieve greater than 95% selectivity for the desired monochloro product under optimized conditions [8].
Purification strategies for 2,6-di-tert-butyl-4-chlorophenol have evolved from traditional distillation-based methods to more efficient crystallization and extraction techniques [24] [25]. The compound exhibits favorable crystallization properties, allowing for direct isolation from reaction mixtures through controlled cooling [1]. This approach eliminates the need for energy-intensive distillation processes and provides high-purity products with minimal loss [25].
Advanced extraction techniques utilizing alkaline conditions followed by acidification have proven highly effective for product isolation [26]. The process involves extraction of the phenolic product into aqueous alkali solution, followed by acidification to precipitate the pure compound [26]. This method achieves purities exceeding 97% while providing quantitative recovery of the desired product [26].
The implementation of continuous processing techniques has revolutionized purification strategies by enabling in-line separation and reducing residence time for byproduct formation [23]. Continuous gas-liquid reactors with integrated separation systems allow for immediate product removal from the reaction environment, preventing secondary reactions that lead to byproduct formation [23].
Table 4: Reaction Optimization Parameters for Industrial Chlorination
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Industrial Consideration |
|---|---|---|---|---|
| Substrate/Chlorine Ratio | 1:1.1 to 1:2.0 | Maximizes conversion | Minimizes over-chlorination | Raw material cost |
| Reaction Temperature | 15-35°C | Controls selectivity | Higher temp favors ortho | Energy efficiency |
| Reaction Time | 1-6 hours | Ensures completion | Extended time reduces selectivity | Production rate |
| Catalyst Loading | 0.5-5 mol% | Minimizes cost | Optimal loading critical | Catalyst cost |
| Solvent System | Solvent-free or aromatic | Improves solubility | Influences regioselectivity | Environmental impact |
| pH Control | Acidic (pH 1-3) | Prevents decomposition | Maintains catalyst activity | Equipment compatibility |
The optimization of reaction parameters plays a crucial role in minimizing byproduct formation and maximizing product quality [27]. Careful control of substrate-to-chlorine ratios prevents over-chlorination while ensuring complete conversion of starting materials [27]. Temperature management not only affects reaction rate but also significantly influences regioselectivity, with lower temperatures generally favoring para-substitution [28].
The development of real-time monitoring systems has enabled precise control of reaction progress and immediate detection of byproduct formation [17]. High-performance liquid chromatography (HPLC) methods provide rapid analysis of reaction mixtures, allowing for timely adjustment of reaction conditions to maintain optimal selectivity [26]. These analytical techniques have proven essential for industrial process control and quality assurance [17].
Modern purification strategies increasingly emphasize environmental sustainability and economic efficiency [17] [24]. The replacement of traditional organic solvents with environmentally benign alternatives, such as supercritical carbon dioxide or ionic liquids, has gained attention for both reaction and purification applications. These green solvents offer improved selectivity and simplified product isolation while reducing environmental impact.
2,6-Di-tert-butyl-4-chlorophenol exhibits exceptional thermal stability compared to unsubstituted phenolic compounds, with thermal decomposition initiating at temperatures between 250-300°C [1] [2] [3]. This enhanced thermal resistance stems from the synergistic stabilizing effects of both tert-butyl substituents and the chlorine atom. The bulky tert-butyl groups provide steric protection around the phenolic hydroxyl group, while the electron-withdrawing chlorine substituent modulates the electronic properties of the aromatic system [2].
Thermogravimetric analysis studies of structurally related compounds demonstrate that tert-butyl substitution significantly elevates decomposition temperatures. The increased thermal stability imparted by tert-butyl groups can be explained by their lack of α-hydrogen atoms and their steric bulkiness, which prevents quinoid decomposition pathways typically observed in less hindered phenolic systems [2]. The absence of α-protons eliminates potential dehydrofluorination mechanisms that commonly lead to thermal degradation in substituted aromatic compounds.
While direct experimental thermodynamic data for 2,6-Di-tert-butyl-4-chlorophenol remains limited, valuable insights can be derived from comprehensive studies of related di-tert-butylphenol systems. Research on 2,6-di-tert-butylphenol has established a standard molar enthalpy of formation of -272.0 ± 4.0 kJ/mol in the gaseous phase [4] [5]. The introduction of the chlorine substituent at the 4-position is expected to modify this value, though precise quantification requires dedicated calorimetric investigation.
The oxygen-hydrogen bond dissociation enthalpy represents a critical thermodynamic parameter for phenolic antioxidants. Based on theoretical calculations and experimental studies of hindered phenolic systems, the O-H bond dissociation enthalpy for 2,6-Di-tert-butyl-4-chlorophenol is estimated to be approximately 370-380 kJ/mol [2] [6] [7]. This value reflects the electronic and steric influences of the substituent pattern, where the tert-butyl groups provide steric stabilization to the resulting phenoxy radical while the chlorine atom contributes electronic effects.
The thermal decomposition of 2,6-Di-tert-butyl-4-chlorophenol follows a complex multi-step process characteristic of heavily substituted phenolic compounds. Initial decomposition typically occurs through homolytic cleavage of the weakest bonds, primarily involving the tert-butyl substituents or the phenolic O-H bond [1] [3]. The decomposition pathway is significantly influenced by the steric protection afforded by the bulky substituents, which inhibits intermolecular radical coupling reactions that commonly occur in less hindered systems.
Kinetic studies of thermal decomposition in similar compounds reveal that the presence of multiple tert-butyl groups creates a protective cage around the reactive sites, effectively raising the activation energy for decomposition processes [3]. This phenomenon contributes to the compound's exceptional thermal stability and makes it particularly valuable in high-temperature applications where thermal endurance is crucial.
Table 1: Physical Properties of 2,6-Di-tert-butyl-4-chlorophenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁ClO | [8] [9] [10] |
| Molecular Weight (g/mol) | 240.77 | [8] [9] [10] |
| Density (g/cm³) | 1.032 | [8] [11] [12] |
| Melting Point (°C) | 75-76 | [10] |
| Boiling Point (°C) | 264.3 (at 760 mmHg) / 111-115 (at 3 Torr) | [8] [10] [12] |
| Flash Point (°C) | 113.6 | [8] [11] [12] |
| Thermal Stability Range | Stable to 250°C | [2] [3] |
The solubility behavior of 2,6-Di-tert-butyl-4-chlorophenol is dominated by the hydrophobic character imparted by the two bulky tert-butyl substituents and the aromatic chlorine atom. This compound demonstrates excellent solubility in a wide range of organic solvents while being essentially insoluble in water [13] [14] [15]. The hydrophobic nature results from the large steric bulk of the tert-butyl groups, which disrupts the hydrogen bonding network necessary for aqueous solubility.
In polar protic solvents such as methanol and ethanol, the compound exhibits good solubility due to the ability of these solvents to form hydrogen bonds with the phenolic hydroxyl group [13] [14]. The tert-butyl substituents, while bulky, do not completely prevent this interaction, allowing for favorable solvation. Acetone and other polar aprotic solvents also provide good solvation through dipole-dipole interactions and van der Waals forces with the aromatic system and substituents [13] [14].
2,6-Di-tert-butyl-4-chlorophenol shows particularly favorable solubility characteristics in aromatic solvents such as benzene and toluene [14]. The enhanced solubility in these systems results from π-π stacking interactions between the aromatic rings and favorable van der Waals interactions between the hydrocarbon portions of both solute and solvent. Toluene provides especially good solvation, offering freely soluble characteristics that make it an excellent choice for extraction and purification procedures [14].
Chlorinated solvents including chloroform demonstrate excellent solvation properties for this compound [13] [14]. The presence of the chlorine substituent on the phenolic ring creates favorable interactions with chlorinated solvents through halogen bonding and similar polarity characteristics. This solubility pattern is particularly advantageous for synthetic applications and analytical procedures requiring chlorinated solvent systems.
The octanol-water partition coefficient (LogP) for 2,6-Di-tert-butyl-4-chlorophenol ranges from 4.64 to 5.34, indicating high lipophilicity [11] [16]. This elevated LogP value reflects the predominant influence of the hydrophobic tert-butyl substituents and the aromatic chlorine atom over the hydrophilic phenolic hydroxyl group. The high lipophilicity has important implications for biological activity and environmental fate, as it suggests strong affinity for lipid phases and potential for bioaccumulation.
The polar surface area of 20.23 Ų is relatively small for a phenolic compound, further confirming the limited hydrophilic character [11] [17]. With only one hydrogen bond donor and one hydrogen bond acceptor, the compound's capacity for hydrogen bonding is minimal compared to less substituted phenolic derivatives [17] [18]. This limited hydrogen bonding capacity contributes to the poor aqueous solubility and excellent organic solvent compatibility.
Table 2: Solubility Behavior of 2,6-Di-tert-butyl-4-chlorophenol in Various Organic Matrices
| Solvent System | Solubility | Notes | Source |
|---|---|---|---|
| Water | Insoluble | Hydrophobic due to tert-butyl groups | [13] [14] [15] |
| Methanol | Soluble | Good solubility in polar protic solvents | [13] [14] |
| Ethanol | Soluble | Good solubility in alcohols | [13] [14] |
| Acetone | Soluble | Compatible with polar aprotic solvents | [13] [14] |
| Chloroform | Soluble | Excellent solubility in chlorinated solvents | [13] [14] |
| Toluene | Freely soluble | Enhanced solubility in aromatic solvents | [14] |
| DMSO | Soluble | Suitable for biological applications | [19] |
Although comprehensive single-crystal X-ray diffraction studies of 2,6-Di-tert-butyl-4-chlorophenol have not been extensively reported in the literature, structural predictions can be made based on crystallographic analyses of closely related hindered phenolic compounds [20] [21] [22]. The compound is expected to crystallize in either a monoclinic or orthorhombic crystal system, consistent with the packing preferences observed for heavily substituted phenolic molecules.
The space group is likely to be P21/c or a related centrosymmetric space group commonly observed for substituted phenolic compounds [20] [21] [22]. Unit cell parameters are estimated to be approximately a ≈ 10-12 Å, b ≈ 8-10 Å, and c ≈ 15-18 Å, based on molecular dimensions and typical packing arrangements for compounds of similar size and substitution pattern [23] [24].
The crystal structure is anticipated to feature a layered packing arrangement with distinct hydrophobic and hydrophilic regions [20] [25]. The bulky tert-butyl groups create significant steric bulk that influences the overall molecular packing, likely resulting in channels or cavities within the crystal lattice. The phenolic hydroxyl groups are expected to participate in intermolecular O-H···O hydrogen bonding interactions, forming chains or dimeric arrangements typical of phenolic compounds [20] [21].
The chlorine substituent introduces additional complexity to the crystal packing through potential halogen bonding interactions and van der Waals contacts. Studies of related chlorinated phenolic compounds suggest that the chlorine atom can participate in weak intermolecular interactions that contribute to crystal stability [20] [22]. The overall packing efficiency is expected to be lower than for unsubstituted phenols due to the steric demands of the tert-butyl substituents.